1-benzyl-N-methylpiperidin-4-amine

Beschreibung

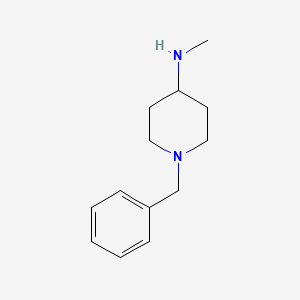

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEQSTMITLEXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399748 | |

| Record name | 1-Benzyl-N-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7006-50-0 | |

| Record name | N-Methyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7006-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-N-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-methylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 Benzyl N Methylpiperidin 4 Amine

Established Synthetic Routes to the Core 1-benzyl-N-methylpiperidin-4-amine Structure

The synthesis of this compound can be achieved through several established methodologies, primarily involving reductive amination and displacement reactions.

Reductive Amination Protocols

Reductive amination stands as a cornerstone for the synthesis of this compound. This process typically involves the reaction of an appropriate ketone with an amine in the presence of a reducing agent. libretexts.orgyoutube.comyoutube.com The common starting material for this protocol is 1-benzyl-4-piperidone. guidechem.com

The general mechanism involves the initial formation of an imine or enamine intermediate from the reaction between the ketone and the amine, which is then reduced to the corresponding amine. libretexts.orgyoutube.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective for one-pot reductive aminations. youtube.comyoutube.com These reagents are mild enough not to reduce the ketone starting material significantly. youtube.com

A typical procedure involves reacting 1-benzyl-4-piperidone with methylamine (B109427) in the presence of a suitable reducing agent like sodium cyanoborohydride. The reaction is often performed in a solvent such as methanol.

Table 1: Key Reagents in Reductive Amination for this compound Synthesis

| Starting Material | Amine Source | Reducing Agent | Product |

| 1-benzyl-4-piperidone | Methylamine | Sodium cyanoborohydride | This compound |

| 1-benzyl-4-piperidone | Methylamine | Sodium triacetoxyborohydride | This compound |

Displacement Reactions in Heterocyclic Synthesis

Displacement reactions provide an alternative and versatile approach to the synthesis of the this compound core structure. These methods often start with a pre-formed piperidine (B6355638) ring bearing a suitable leaving group at the 4-position, which is then displaced by a methylamine equivalent.

One common strategy involves the use of 4-substituted piperidines where the substituent is a good leaving group, such as a halide or a sulfonate ester. For instance, reacting 1-benzyl-4-chloropiperidine (B1334963) with methylamine would lead to the desired product through nucleophilic substitution.

Another approach is the alkylation of 4-amino-1-benzylpiperidine. In this case, the primary amine at the 4-position is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methyl group and form the secondary amine.

The synthesis of the precursor, 1-benzyl-4-piperidone, can be achieved through various methods, including the reaction of benzylamine (B48309) with 1,5-dichloro-3-pentanone. google.com The benzyl (B1604629) group serves as a convenient protecting group for the piperidine nitrogen. dtic.milorgsyn.org

Other Reported Methods for Compound Preparation

Beyond the primary routes of reductive amination and displacement reactions, other methods for the preparation of this compound and its precursors have been reported. For instance, the synthesis of 1-benzyl-4-piperidone can be accomplished through a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com Another approach involves the reaction of 4-piperidone (B1582916) hydrochloride with benzyl bromide. chemicalbook.com

The synthesis of related structures, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for the drug Tofacitinib, has been extensively studied. researchgate.netgoogle.comgoogle.com These syntheses often involve multiple steps, including reductions and chiral resolutions. researchgate.netgoogle.com

Utilization of this compound as a Synthetic Intermediate

The strategic placement of functional groups in this compound makes it a valuable building block in the synthesis of more complex molecules, particularly for pharmaceutical and heterocyclic chemistry applications. researchgate.netresearchgate.net

Functionalization for Pharmaceutical Applications

The secondary amine and the benzyl group on the piperidine ring of this compound offer multiple points for functionalization, making it a versatile scaffold in drug discovery. ub.edu The piperidine ring itself is a common motif in many approved drugs. ub.edu

Derivatization of the secondary amine allows for the introduction of a wide range of substituents, leading to the creation of libraries of compounds for biological screening. For example, acylation of the amine with various carboxylic acids or their derivatives can produce a diverse set of amides.

The benzyl group can be removed via hydrogenolysis, revealing a secondary piperidine nitrogen that can be further functionalized. guidechem.com This debenzylation step is a common strategy in the synthesis of various pharmaceutical agents. researchgate.net For instance, N-debenzylation of related piperidine derivatives is a key step in the synthesis of potent narcotic analgesics like remifentanil. researchgate.net

Table 2: Examples of Pharmaceutical Scaffolds Derived from this compound Intermediates

| Intermediate | Reaction Type | Resulting Scaffold/Drug Class | Reference |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Coupling with pyrimidine (B1678525) moiety | Janus kinase (JAK) inhibitors (e.g., Tofacitinib) | researchgate.net |

| 1-Benzyl-4-anilinopiperidine-4-carbonitrile | Hydrolysis, acylation, debenzylation | Fentanyl analogues (narcotic analgesics) | researchgate.net |

Applications in Heterocyclic Compound Synthesis (e.g., Quinazolines, Thienopyrimidines)

The amine functionality of this compound makes it a suitable reactant in the construction of various heterocyclic ring systems.

Quinazoline (B50416) Synthesis: Quinolines can be synthesized through various methods, including the reaction of 2-aminobenzylamines with aldehydes or ketones. organic-chemistry.org While direct use of this compound in this context is not explicitly detailed in the provided results, its primary amine analogue, 4-amino-1-benzylpiperidine, could potentially participate in such cyclization reactions to form quinazoline derivatives bearing a piperidine substituent.

Thienopyrimidine Synthesis: Thienopyrimidines are an important class of heterocyclic compounds with diverse biological activities. nih.govatlantis-press.com Their synthesis often involves the reaction of an aminothiophene derivative with a suitable cyclizing agent. nih.govresearchgate.net The amine group of this compound or its derivatives could be incorporated into the thienopyrimidine scaffold. For instance, a common synthetic route to N-methylthieno[2,3-d]pyrimidin-4-amine involves the reaction of a chlorinated thienopyrimidine intermediate with methylamine. atlantis-press.com By analogy, this compound could potentially react as a nucleophile to form more complex thienopyrimidine derivatives.

The Thorpe-Ziegler cyclization is another key reaction in the synthesis of thienopyrimidines, starting from appropriately substituted pyrimidines. nih.govresearchgate.net

Derivatization for Receptor Ligand Development

The core structure of this compound serves as a versatile template for the development of targeted receptor ligands. Strategies for derivatization often focus on modifying specific positions of the piperidine ring or the benzyl group to enhance binding affinity and selectivity for various biological targets. A notable area of application is in the development of ligands for sigma receptors (σR), which are involved in a variety of cellular functions and are targets for therapeutic agents.

One common derivatization approach involves the acylation of the piperazine (B1678402) nitrogen in related structures like 1-(4-methoxybenzyl)piperazine. This method can be conceptually applied to the secondary amine of a precursor to this compound. For instance, a mixture of a piperazine derivative and triethylamine (B128534) in a dry solvent such as tetrahydrofuran (B95107) (THF) can be treated with various acyl chlorides. The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period, ranging from one to three days, to yield the desired amide derivatives. nih.gov

Another synthetic route for creating derivatives involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate a carboxylic acid, which is then reacted with the piperazine or a similar amine-containing core. nih.gov This method is effective for coupling a wide range of acidic moieties to the scaffold. The process begins with the activation of the acid with CDI in a dry solvent like dichloromethane (B109758) (DCM). Following the cessation of gas evolution, this activated intermediate is added to a solution of the piperazine derivative at 0 °C, and the reaction is completed at room temperature. nih.gov This strategy allows for the introduction of diverse functional groups, influencing the pharmacological profile of the resulting ligand.

The development of sigma-1 receptor (σ1R) ligands has seen the combination of a benzylpiperazine moiety with other pharmacologically active groups, such as the 1,2-dithiolan-3-yl group from α-lipoic acid. nih.gov The 4-methoxybenzylpiperazinyl derivative, for example, has been identified as a potent and selective ligand for the σ1R. nih.gov These examples of derivatization on a similar benzyl-amine scaffold highlight the potential pathways for modifying this compound to develop novel receptor ligands.

| Starting Material | Reagents | Reaction Conditions | Product Type | Reference |

| 1-(4-methoxybenzyl)piperazine | Acyl chloride, Triethylamine, THF | 0 °C to room temperature, 1-3 days | 4-(Methoxyphenyl)methylpiperazine derivatives | nih.gov |

| Carboxylic acid | 1,1'-Carbonyldiimidazole, DCM | Room temperature, then 0 °C | Amide derivatives | nih.gov |

| Amide intermediate | 4-(chloromethyl)benzyl alcohol, K2CO3, KI, DCM | Microwave irradiation (150 W), 120 °C, 2h | Benzylpiperazine derivative | nih.gov |

Preparation of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives structurally related to this compound is a key area of research, often aimed at exploring structure-activity relationships and developing new therapeutic agents. These synthetic efforts frequently start from precursors like 1-benzyl-4-piperidone.

A common method to synthesize 1-benzyl-4-piperidone involves the reaction of benzylamine with methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.com An alternative route starts from 4-piperidone hydrochloride, which is reacted with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF). chemicalbook.com

From 1-benzyl-4-piperidone, a variety of analogs can be prepared. For instance, the synthesis of 1-benzyl-4-aniline piperidine-4-carboxylic acid, an important intermediate for potent analgesics, begins with the reaction of 1-benzyl-4-piperidone with hydrocyanic acid, followed by reaction with aniline (B41778) and subsequent hydrolysis of the resulting cyano intermediate. google.com

Another significant analog is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is a key intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor. One synthetic approach to this compound starts with 4-methylpicoline, which is reacted with benzyl chloride. researchgate.net The resulting product undergoes selective reduction to yield an N-benzyl tetrahydropiperidine derivative. researchgate.net This is followed by hydroboration and oxidation to an alcohol, which is then oxidized to a ketone. researchgate.net Reductive amination and chiral resolution ultimately provide the desired (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. researchgate.net

The synthesis of fentanyl analogs also utilizes derivatives of 1-benzylpiperidine (B1218667). For example, 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid can be reduced with lithium aluminum hydride to yield [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol. google.com This alcohol can then be further modified, for instance, by methylation followed by acylation, to produce various fentanyl analogs. google.com

The development of N-substituted 4-piperidones through a one-pot oxidation-cyclization method using manganese dioxide also provides a pathway to a diverse range of analogs. kcl.ac.uk This method has been used to synthesize both aromatically and aliphatically 2-substituted N-benzylic 4-piperidones, which are valuable building blocks for compounds like donepezil (B133215) analogs. kcl.ac.uk

| Starting Material | Key Transformation | Product | Reference |

| Benzylamine and methyl acrylate | Dieckmann condensation, hydrolysis, decarboxylation | 1-Benzyl-4-piperidone | chemicalbook.com |

| 4-Piperidone hydrochloride | Reaction with benzyl bromide | 1-Benzyl-4-piperidone | chemicalbook.com |

| 1-Benzyl-4-piperidone | Reaction with hydrocyanic acid and aniline, then hydrolysis | 1-Benzyl-4-aniline piperidine-4-carboxylic acid | google.com |

| 4-Methylpicoline | Multi-step synthesis including benzylation and reductive amination | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | researchgate.net |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | Reduction with LiAlH4 | [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol | google.com |

| Divinylcarbinol and benzylamine | Manganese dioxide mediated one-pot oxidation-cyclisation | N-Benzyl-4-piperidones | kcl.ac.uk |

Pharmacological and Biological Research on 1 Benzyl N Methylpiperidin 4 Amine and Its Analogs

Investigation of Receptor Binding and Modulatory Activities

The 1-benzylpiperidine (B1218667) core is a key pharmacophore for several receptor systems, demonstrating a range of affinities and functional activities.

Sigma Receptor Ligand Research (e.g., σ1R/σ2R Affinity and Selectivity)

The 1-benzylpiperidine structure is a well-established framework for potent sigma (σ) receptor ligands. nih.gov These receptors are involved in numerous biological processes, and their modulation is a target for treating various human diseases. nih.gov Analogs of 1-benzyl-N-methylpiperidin-4-amine have been synthesized and evaluated for their binding properties at σ1 and σ2 receptors.

A study on N-(1-benzylpiperidin-4-yl)arylacetamides showed that these compounds generally exhibit a higher affinity for σ1 receptors compared to σ2 receptors. nih.gov Modifications to the arylacetamide and benzyl (B1604629) portions of the molecules influence affinity and selectivity. For instance, replacing the phenyl ring of the acetamide (B32628) group with thiophene, naphthyl, or indole (B1671886) rings did not significantly alter σ1 receptor affinity, whereas substitution with imidazole (B134444) or pyridyl rings led to a substantial decrease in affinity. nih.gov Halogen substitution on both the phenylacetamide and benzyl aromatic rings maintained similar σ1 affinity but significantly increased σ2 receptor affinity. nih.gov

Another series of 4-(2-aminoethyl)piperidine derivatives highlighted that a methyl group at the piperidine (B6355638) nitrogen, as in the this compound scaffold, results in high σ1 receptor affinity and selectivity over the σ2 subtype. d-nb.info Specifically, the benzylamine (B48309) analog 18a showed a σ1 affinity (Ki) of 7.9 nM. d-nb.info Research on 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ) identified it as a potent ligand with a high affinity for the human σ1 receptor (hσ1R), showing a Ki value of 1.45 nM and over 290-fold selectivity over the σ2 subtype. nih.gov

| Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (Ki σ2 / Ki σ1) | Source |

| Compound 5 | 1.45 | >420 | >290 | nih.gov |

| Compound 18a | 7.9 | 471 | 60 | d-nb.info |

| Spipethiane (1) | 0.5 | 416 | 832 | nih.gov |

| Compound 15 | 1.6 | 1417 | 886 | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | - | - | - | nih.gov |

Chemokine Receptor Antagonism (e.g., CCR5)

The 4-aminopiperidine (B84694) structural motif is a crucial component in a number of bioactive compounds, including antagonists for the C-C chemokine receptor 5 (CCR5). nih.gov CCR5 is a co-receptor used by HIV-1 to enter host cells, making its antagonism a key strategy in anti-HIV therapy. researchgate.net

The 4-substituted-4-aminopiperidine framework serves as a key building block for synthesizing piperazino-piperidine (B8394093) based CCR5 antagonists. nih.govrsc.org Structure-activity relationship (SAR) studies on N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas, which share the 1-benzylpiperidine core, led to the discovery of compounds with improved CCR5 binding affinity. nih.gov Introducing polar substituents on the phenyl ring of the 4-benzylpiperidine (B145979) moiety was found to enhance the inhibitory activity against HIV-1 envelope-mediated membrane fusion. nih.gov Further research into benzylpyrazole derivatives as CCR5 antagonists showed that both lipophilic and hydrophilic substituents on the benzyl group could increase antiviral potency. nih.gov

Potential Interactions with Other Receptor Systems

Analogs based on the N-(1-benzylpiperidin-4-yl) structure have been screened for activity at other receptor systems with notable selectivity. For example, a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which showed high affinity for sigma receptors, were also tested for dopamine (B1211576) receptor binding and were found to have no significant affinity for D2/D3 receptors. nih.govresearchgate.net Another compound, ACP-103, which contains a related N-(1-methylpiperidin-4-yl) core, was identified as a potent and selective 5-HT2A receptor inverse agonist. researchgate.net

Enzymatic Modulation and Inhibitory Profiles

The this compound scaffold and its derivatives have also been investigated for their ability to inhibit specific enzymes implicated in various diseases.

N-Myristoyltransferase (NMT) Inhibition in Parasitic Diseases (e.g., Leishmania NMT)

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including parasitic protozoa like Leishmania and Plasmodium, making it a promising drug target. nih.govnih.govnih.gov The enzyme catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of numerous proteins, a process crucial for their biological function. nih.govnih.gov

Research has focused on developing inhibitors of NMT to treat parasitic infections such as leishmaniasis and malaria. nih.govmdpi.com While the core this compound structure is not a direct NMT inhibitor, its piperidine element is a key feature in more complex NMT inhibitors. mdpi.com A study aimed at discovering new NMT inhibitors suggested that incorporating a piperidine moiety could be a productive strategy to create novel inhibitors capable of forming a salt bridge with the C-terminus of the enzyme. mdpi.com

A screening of pyrazolyl sulfonamide compounds against Leishmania major NMT identified several potent inhibitors. nih.gov One of the most potent inhibitors, compound 2 (DDD100097), had a Ki of 0.34 nM against L. major NMT and an EC50 of 2.4 μM against intracellular L. donovani amastigotes. nih.gov Oral administration of this compound in a mouse model of visceral leishmaniasis resulted in a 52% reduction in parasite burden, providing pharmacological validation of NMT as a drug target in Leishmania. nih.gov

| Compound | Target | Activity | Source |

| DDD100097 (Compound 2) | L. major NMT | Ki = 0.34 nM | nih.gov |

| DDD100097 (Compound 2) | L. donovani (intracellular) | EC50 = 2.4 μM | nih.gov |

Histone Lysine (B10760008) Methyltransferase (HKMTase) EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone lysine methyltransferase. nih.gov EZH2 catalyzes the methylation of histone H3 on lysine 27 (H3K27), which leads to gene silencing. nih.gov Dysregulation of EZH2 is linked to various cancers, making it an important therapeutic target. nih.govnih.gov

While direct inhibition by this compound itself is not documented, patent literature describes various heterocyclic compounds, including those with piperidine moieties, as EZH2 inhibitors. google.com The development of EZH2 inhibitors often involves creating compounds that mimic the S-adenosyl-L-methionine (SAM) cofactor. nih.gov For instance, PF-06821497, a lactam-based EZH2 inhibitor, demonstrated a Ki of 1.15 nM against the Y641N mutant of EZH2. nih.gov The search for novel EZH2 inhibitors with diverse scaffolds is an active area of research to overcome limitations of existing inhibitors. nih.gov

Potential Modulations of Other Enzymatic Pathways

Research into the analogs of this compound suggests that their biological activities may stem from the modulation of various enzymatic pathways. In the context of antifungal research, while the primary mechanism for certain 4-aminopiperidine derivatives is the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase, it is thought that other molecular targets could also be involved.

Furthermore, some piperidine derivatives are understood to have the potential to block the effects of prostaglandins (B1171923) by inhibiting their downstream signaling pathways. nih.gov This suggests a role in modulating inflammatory processes. In a different therapeutic area, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the N-benzyl structural motif, have been identified as potent nanomolar inhibitors of the USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1) deubiquitinase complex. nih.gov This enzyme complex is a regulator of the DNA damage response, and its inhibition is a promising strategy in anticancer research. nih.gov These findings indicate that the broader class of N-benzyl-piperidine compounds warrants investigation for their effects on a wide range of enzymatic systems.

Exploration of Broad-Spectrum Biological Effects

Antifungal Activity Studies

A significant area of investigation for analogs of this compound has been in the discovery of novel antifungal agents. Inspired by the morpholine (B109124) core of established antifungals, a library of over 30 4-aminopiperidines was synthesized and evaluated.

Structure-activity relationship (SAR) analyses revealed that a benzyl or phenylethyl group at the piperidine nitrogen, combined with a long N-alkyl chain (greater than seven carbons) at the 4-amino position, was crucial for high antifungal activity. The most potent activity was observed with an N-dodecyl (C12) residue at the 4-amino group. Compounds such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as highly promising candidates, demonstrating significant in vitro activity against various clinically relevant Candida and Aspergillus species. These compounds function by inhibiting sterol C14-reductase and sterol C8-isomerase, key enzymes in the fungal ergosterol biosynthesis pathway.

Table 1: Antifungal Activity of Selected 4-Aminopiperidine Analogs

| Compound | Key Structural Features | Noted Activity |

|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | N-benzyl group on piperidine; N-dodecyl group on amine | Promising in vitro activity against Candida spp. and Aspergillus spp. |

| N-dodecyl-1-phenethylpiperidin-4-amine | N-phenylethyl group on piperidine; N-dodecyl group on amine | Promising in vitro activity against Candida spp. and Aspergillus spp. |

Antiallodynic and Analgesic Properties

The piperidine scaffold is a well-established feature in molecules with analgesic properties. nih.govgoogle.com Research has explored various derivatives for their potential to alleviate pain, including neuropathic pain conditions like allodynia.

Studies on synthetic quaternary salts of alkyl piperidines and various phenacyl bromides have demonstrated a range of analgesic activities in tail immersion tests. nih.gov Similarly, a series of 4-(1-pyrrolidinyl) piperidine analogs showed significant to highly significant analgesic effects when tested via thermal stimuli. researchgate.net Further research into derivatives of 4-(4'-bromophenyl)-4-piperidinol also revealed highly significant analgesic effects, with molecular docking studies suggesting potential interactions with opioid receptors. nih.gov These investigations underscore the potential of the piperidine core structure, a key component of this compound, in the development of new pain-modulating agents.

Table 2: Analgesic Activity of Various Piperidine Derivative Classes

| Compound Class | Pain Model / Test | Observed Effect |

|---|---|---|

| Quaternary salts of alkyl piperidine | Tail immersion method | Varying degrees of analgesic activity. nih.gov |

| 4-(1-pyrrolidinyl) piperidine analogs | Thermal stimuli (tail immersion) | Significant and highly significant analgesic activity. researchgate.net |

| Derivatives of 4-(4'-bromophenyl)-4-piperidinol | Not specified | Highly significant analgesic effect. nih.gov |

Antiviral Research (e.g., HIV-1 Fusion Inhibition)

The N-benzyl piperidine moiety has been a key structural element in the development of potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV-1) and influenza.

In HIV-1 research, novel piperidine-linked aminopyrimidine derivatives featuring an N-benzyl group have been discovered to be potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net These compounds exhibit broad activity against wild-type HIV-1 and, notably, retain potency against drug-resistant mutant strains like K103N/Y181C and Y188L. nih.govresearchgate.net Other research has focused on piperidine-based CD4-mimetic compounds that can sensitize HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov Additionally, N-benzyl-N'-(4-pipyridinyl)urea derivatives have been identified as CCR5 antagonists, inhibiting the entry of R5 strains of HIV into host cells. researchgate.net

Beyond HIV, a novel class of N-benzyl 4,4-disubstituted piperidines has been identified as influenza virus fusion inhibitors, targeting the viral hemagglutinin (HA) protein. ub.edu

Table 3: Antiviral Activity of N-Benzyl Piperidine Analogs

| Compound Class | Viral Target | Mechanism of Action |

|---|---|---|

| Piperidin-4-yl-aminopyrimidine N-benzyl derivatives | HIV-1 | Non-nucleoside reverse transcriptase inhibition. nih.govresearchgate.net |

| Piperidine CD4-mimetic compounds | HIV-1 | Sensitizes infected cells to ADCC. nih.gov |

| N-benzyl-N'-(4-pipyridinyl)urea derivatives | HIV-1 | CCR5 antagonism, inhibiting viral entry. researchgate.net |

| N-benzyl 4,4-disubstituted piperidines | Influenza A | Hemagglutinin (HA) fusion inhibition. ub.edu |

Neuroprotective and Neurological Modulatory Potentials (e.g., Spinal Cord Injury, NaV Channel Modulation)

The potential for aminopiperidine-related compounds to modulate neurological function has been investigated, particularly in the context of spinal cord injury (SCI). Research has largely focused on 4-aminopyridine (B3432731) (4-AP), a simpler analog that lacks the benzyl and methyl groups of the titular compound.

4-AP is a potassium (K+) channel blocker. nih.govnih.gov Following SCI, demyelination of axons can expose these K+ channels, leading to ion leakage that impedes the conduction of action potentials. By blocking these channels, 4-AP has been shown to restore some axonal conduction. nih.govnih.gov In some patients with chronic SCI, treatment with 4-AP has resulted in modest functional improvements, including enhanced motor and sensory function, and reduced spasticity and pain. nih.govfrontiersin.org However, the efficacy of this approach in the acute phase of injury is less certain. One study in an animal model of acute SCI found that immediate administration of 4-AP did not result in any beneficial effect on axonal function based on the recovery of somatosensory evoked potentials. nih.gov Direct research into the neuroprotective or NaV channel modulating effects of this compound itself is not prominent in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Molecular Features Governing Receptor Affinity and Selectivity

The interaction of these compounds with biological targets, such as sigma (σ) receptors, is highly dependent on specific structural features. Both the piperidine (B6355638) core and the N-benzyl group play critical roles in defining the binding characteristics.

The substituent on the nitrogen atom of the piperidine ring is a key determinant of binding affinity, particularly for sigma-1 (σ₁) receptors. Studies on a series of 4-(2-aminoethyl)piperidine derivatives have demonstrated that the nature of this substituent significantly modulates receptor interaction.

Replacing the central cyclohexane ring of a potent σ₁ ligand with a piperidine ring led to a notable decrease in σ₁ affinity. nih.gov However, the subsequent introduction of different substituents to the piperidine nitrogen atom revealed a clear SAR. While introducing an ethyl or a tosyl group only slightly increased the affinity, the addition of a small methyl group resulted in a significant enhancement of σ₁ receptor affinity. nih.gov The N-methylpiperidine derivatives show high affinity for the σ₁ receptor and considerable selectivity over the σ₂ subtype. nih.gov

Molecular dynamics simulations suggest that the methyl group on the piperidine's nitrogen atom enhances lipophilic interactions within the σ₁ receptor's binding pocket. nih.gov In contrast, derivatives with a proton (secondary amine), a tosyl moiety, or a larger ethyl group exhibit considerably lower σ₁ affinity. nih.gov

| Compound Series | Piperidine N-Substituent | σ₁ Affinity (Ki, nM) |

|---|---|---|

| 4a | -H | 165 |

| 18a | -CH₃ | 7.9 |

| 18b | -CH₂CH₃ | Lower than 18a |

| 13a | -Tosyl | Lower than 18a |

Data derived from studies on 4-(2-aminoethyl)piperidine scaffolds. nih.gov

The N-benzyl group is a critical structural element for the biological activity of these piperidine derivatives. Its removal or replacement with other groups, such as alkyl or cyclopropyl moieties, has been shown to be detrimental to inhibitory activity. ub.edu

Modifications to the aromatic ring of the benzyl (B1604629) group can fine-tune the pharmacological profile, particularly receptor selectivity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substituting the benzyl ring with a halogen atom did not significantly alter the affinity for σ₁ receptors but led to a marked increase in affinity for σ₂ receptors. researchgate.net This demonstrates that the electronic properties of the benzyl moiety can be modulated to achieve desired selectivity profiles. Systematic studies on various 1-aralkyl-4-benzylpiperidine derivatives have further confirmed that modifications to this part of the molecule can greatly vary the affinity and selectivity between σ₁ and σ₂ receptors. researchgate.net

Correlations between Structural Diversity and Biological Potency

A clear correlation exists between the structural features of 1-benzyl-N-methylpiperidin-4-amine analogs and their biological potency. This relationship is evident across different classes of derivatives targeting various biological systems, including sigma receptors and acetylcholinesterase (AChE).

For σ₁ receptor ligands, potency is not only governed by the piperidine N-substituent but also by the nature of the linker connecting the piperidine core to other pharmacophoric elements. In one series of compounds, increasing the length of an alkylamino linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring from an amino group (n=0) to a propylamino group (n=3) resulted in a nearly 10-fold increase in σ₁ receptor affinity. nih.gov

In the context of AChE inhibitors, structural rigidity and substitutions on amide moieties attached to the piperidine core significantly impact potency. For example, in a series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, introducing a phenyl group on the amide nitrogen atom enhanced anti-AChE activity. nih.gov Furthermore, creating a rigid analog containing an isoindolone system maintained potent AChE inhibition, with one of the most potent compounds in the series achieving an IC₅₀ value of 1.2 nM. nih.gov

| Core Scaffold | Structural Modification | Target | Potency (Ki or IC₅₀) |

|---|---|---|---|

| 4-(2-aminoethyl)piperidine | N-H (proton) | σ₁ Receptor | Ki = 165 nM nih.gov |

| 4-(2-aminoethyl)piperidine | N-CH₃ (methyl) | σ₁ Receptor | Ki = 7.9 nM nih.gov |

| 1-benzylpiperidine-pyridine | -NH- linker (n=0) | σ₁ Receptor | Ki = 29.2 nM nih.gov |

| 1-benzylpiperidine-pyridine | -(CH₂)₃-NH- linker (n=3) | σ₁ Receptor | Ki = 2.97 nM nih.gov |

| 1-benzyl-4-(phthalimidoethyl)piperidine | Base structure | AChE | Potent nih.gov |

| 1-benzyl-4-(phthalimidoethyl)piperidine | Addition of benzoylamino group to phthalimido ring | AChE | IC₅₀ = 1.2 nM nih.gov |

Rational Design Principles for Optimized Derivatives and Ligands

The development of optimized ligands based on the this compound scaffold relies on rational design principles, which leverage computational and SAR data to guide synthetic efforts.

One key principle is the use of computational modeling to understand ligand-receptor interactions. Molecular dynamics simulations have been employed to elucidate how different N-substituents on the piperidine ring interact with the lipophilic binding pocket of the σ₁ receptor, thereby explaining the observed differences in affinity. nih.gov Another powerful tool is Comparative Molecular Field Analysis (CoMFA), which has revealed that the electrostatic properties of substituents in attached aromatic rings strongly influence binding to σ₁ receptors. researchgate.net These computational approaches are central to ligand-based drug design. nih.gov

Another successful design strategy is molecular hybridization, which involves connecting the benzylpiperidine scaffold with other known pharmacophores to create novel molecules with enhanced or dual activities. researchgate.net For instance, tethering the benzylpiperidine moiety to a hydroxypyridin-4-one scaffold has been used to produce novel AChE inhibitors. researchgate.net This approach rationally combines structural features to target specific biological pathways.

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Mechanisms of Action (MOA)

While direct studies on the mechanism of action for 1-benzyl-N-methylpiperidin-4-amine are not extensively documented in publicly available research, the broader class of N-benzylpiperidine derivatives has been investigated for its interaction with various biological targets. The N-benzylpiperidine motif is recognized for its ability to engage in crucial cation-π interactions with target proteins, a key factor in molecular recognition and binding affinity. nih.gov

Derivatives of N-benzylpiperidine have been designed and synthesized as potential multitarget-directed agents. For instance, rationally designed N-benzylpiperidine derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov The design of these molecules often builds upon the structure of existing drugs, modifying them to interact with multiple targets. nih.gov

Furthermore, the piperidine (B6355638) core, a central feature of this compound, is a fundamental component in ligands targeting a range of receptors. Studies on piperidine derivatives have revealed their potential as allosteric modulators of G-protein coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT2C receptor. nih.gov Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism for fine-tuning receptor activity. nih.gov The piperidine moiety has also been identified as a critical structural element for dual activity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov

The diverse biological activities associated with the N-benzylpiperidine and piperidine scaffolds suggest that this compound could potentially exhibit a complex mechanism of action, possibly involving interactions with cholinesterases, GPCRs, or other receptor systems. However, without direct experimental evidence, its precise molecular mechanism remains to be elucidated.

Ligand-Target Interaction Profiling via Crystallographic and Spectroscopic Methods

| Spectroscopic Data for this compound | |

| Technique | Details |

| FT-IR Spectroscopy | Spectrum available from Bio-Rad Laboratories, Inc. (Alfa Aesar sample) nih.gov |

| ATR-IR Spectroscopy | Spectrum available from Bio-Rad Laboratories, Inc. (Alfa Aesar sample) nih.gov |

| FT-Raman Spectroscopy | Spectrum available from Bio-Rad Laboratories, Inc. (Alfa Aesar sample) nih.gov |

This table summarizes the available spectroscopic data for this compound, which can serve as a reference for its structural characterization.

Studies on piperidine-containing thiosemicarbazone derivatives have shown that the piperidine ring typically adopts a chair conformation, with substituent groups occupying equatorial positions to minimize steric hindrance. researchgate.net These studies also highlight the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal lattice. researchgate.net

Hydrogen Bonding Networks at Binding Sites

Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. In the context of N-benzylpiperidine derivatives, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. Additionally, the secondary amine in the case of this compound can act as a hydrogen bond donor.

Molecular modeling studies of benzylpiperidine and benzylpiperazine derivatives interacting with monoacylglycerol lipase (B570770) (MAGL) have indicated the formation of stable water-bridged hydrogen bonds between the positively charged nitrogen of a piperazine (B1678402) ring and the protein backbone. unisi.it Although this compound contains a piperidine ring, similar water-bridged interactions are conceivable. In the crystal structure of a piperidine thiosemicarbazone derivative, N-H···N and C-H···N intramolecular hydrogen bonds, as well as N-H···S intermolecular hydrogen bonds, were observed to stabilize the molecular conformation and packing. researchgate.net

Aromatic Stacking Interactions within Protein Pockets

The benzyl (B1604629) group of this compound introduces an aromatic ring, which can participate in aromatic stacking interactions (also known as π-π stacking) with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. These interactions, driven by electrostatic and van der Waals forces, are a significant contributor to binding affinity.

The N-benzylpiperidine motif is known to provide crucial cation-π interactions, where the positively charged piperidine nitrogen interacts favorably with the electron-rich face of an aromatic ring. nih.gov While direct experimental assessment of the dispersion forces' contribution to aromatic stacking in solution suggests they may be a smaller component than in a vacuum, they remain a key feature of ligand-protein recognition. researchgate.net

Ion-Pairing Contributions to Ligand Binding

At physiological pH, the nitrogen atoms in this compound can be protonated, leading to a positive charge. This allows for the formation of strong electrostatic interactions, or ion pairs, with negatively charged amino acid residues such as aspartate and glutamate (B1630785) within a binding site. These salt bridges can significantly enhance the binding affinity and stability of the ligand-protein complex. The potential for such interactions makes the N-benzylpiperidine scaffold a versatile tool in drug design, enabling the fine-tuning of a molecule's properties to achieve desired efficacy. nih.gov

Allosteric Modulation and Conformational Dynamics of Target Proteins

Allosteric modulation is a mechanism whereby a ligand binds to a secondary site on a protein, inducing a conformational change that alters the activity at the primary (orthosteric) site. This can lead to either potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the protein's function.

Piperidine-containing compounds have been identified as allosteric modulators for various receptors. For example, certain 4-alkylpiperidine-2-carboxamides have been shown to be selective PAMs of the serotonin 5-HT2C receptor. nih.gov These PAMs are thought to restore diminished receptor signaling by binding to a topographically distinct allosteric site. nih.gov Similarly, 1-piperidinepropionic acid has been identified as a potential allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a GPCR involved in inflammation and cancer. nih.gov

The binding of an allosteric modulator can induce or stabilize specific protein conformations, thereby influencing the protein's dynamic behavior and its interaction with other molecules. While there is no direct evidence of this compound acting as an allosteric modulator, its structural similarity to known allosteric modulators containing a piperidine core suggests that this is a plausible mechanism of action that warrants further investigation. The conformational flexibility of the piperidine ring and the rotational freedom of the benzyl group would allow the molecule to adapt to the shape of an allosteric binding pocket.

Preclinical Evaluation and Translational Research Aspects

In vitro Pharmacological Characterization

The in vitro evaluation of compounds derived from 1-benzyl-N-methylpiperidin-4-amine has been crucial in determining their mechanisms of action and cellular effects. These studies encompass receptor binding assays, functional assays to determine enzymatic and antiviral activity, and assessments of cellular toxicity.

Receptor Binding Assays (e.g., S1R and S2R)

Derivatives of 1-benzylpiperidine (B1218667) have been identified as potent ligands for sigma receptors (σR), which are implicated in neurological disorders and pain. nih.gov Specifically, a series of polyfunctionalized pyridines incorporating a 1-benzylpiperidine moiety have been evaluated for their affinity to sigma-1 (σ1R) and sigma-2 (σ2R) receptors.

One notable derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated a high affinity for the human σ1R with a Kᵢ value of 1.45 nM. nih.gov This affinity is comparable to well-known sigma receptor ligands. The study also highlighted the selectivity of this compound, which showed a 290-fold preference for σ1R over σ2R. nih.gov The length of the linker between the 1-benzylpiperidine and the pyridine (B92270) ring was found to be a critical determinant of σ1R affinity. nih.gov

Table 1: Sigma Receptor Binding Affinities of a 1-benzylpiperidine Derivative

| Compound | Receptor | Kᵢ (nM) | Selectivity (σ2R/σ1R) |

|---|

Data sourced from Molecules (2020). nih.gov

Cell-Based Functional Assays (e.g., Enzyme Inhibition, Antiviral Activity)

The 1-benzylpiperidine scaffold has been integrated into molecules designed as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral life cycle. nih.govresearchgate.net A series of piperidine-linked aminopyrimidine derivatives were developed and showed broad activity against wild-type HIV-1 and drug-resistant mutant strains. nih.govresearchgate.net

One N-benzyl derivative, in particular, demonstrated a promising profile against key mutations such as K103N/Y181C and Y188L. nih.govresearchgate.net The antiviral activity was assessed by the inhibition of virus-induced cytopathogenicity in MT-4 cells. nih.gov Further research into piperidine-substituted triazine derivatives also yielded compounds with excellent activity against wild-type HIV-1, with EC₅₀ values in the low nanomolar range. kuleuven.be

Table 2: Anti-HIV-1 Activity of a Piperidine-linked Aminotriazine (B8590112) Derivative

| Compound | Target | EC₅₀ (nM) | Selectivity Index (SI) |

|---|

Data sourced from Bioorganic & Medicinal Chemistry (2012). kuleuven.be

Cellular Toxicity Assessments

The safety profile of these compounds at a cellular level is a critical aspect of preclinical evaluation. For the piperidine-linked aminotriazine derivatives, cytotoxicity was evaluated in parallel with their antiviral activity in MT-4 cells. kuleuven.be The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀), is used to express the therapeutic window of the compound. A high SI value, such as the 5945 observed for compound 6b3, indicates a favorable safety profile at the cellular level. kuleuven.be General hazard assessments for this compound indicate it can cause skin and serious eye irritation, as well as respiratory irritation. nih.gov

In vivo Efficacy Studies in Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in animal models of human diseases.

Pain Models (e.g., Capsaicin-induced Allodynia, PGE2-induced Mechanical Hyperalgesia)

The potential of sigma-1 receptor antagonists in the treatment of neuropathic pain has led to the in vivo testing of 1-benzylpiperidine derivatives. A complex pyridine derivative, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, was shown to produce a significant antiallodynic effect in a capsaicin-induced mechanical allodynia model in mice. nih.govresearcher.life This model mimics the central sensitization characteristic of neuropathic pain. The compound was able to fully reverse the mechanical allodynia in neuropathic animals, indicating its potential as a therapeutic agent for pain. nih.gov

Infectious Disease Models (e.g., Leishmaniasis, HIV)

While extensive in vivo data for HIV in the context of this compound derivatives is not detailed in the provided search results, the potent in vitro anti-HIV activity of several derivatives strongly suggests their potential for in vivo efficacy. nih.govresearchgate.netkuleuven.be The development of these compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a key strategy in highly active antiretroviral therapy (HAART). kuleuven.be There was no information found regarding the evaluation of these compounds in models of Leishmaniasis.

Neurological Injury Models

In studies involving models of acute spinal cord injury, the administration of SUN13837 leads to the formation of this compound. The presence of this metabolite in the central nervous system and plasma is a critical aspect of evaluating the parent drug's efficacy and metabolic pathway. While direct studies on the independent neuroprotective effects of this compound are not extensively detailed in available literature, its characterization is crucial for interpreting the results of preclinical trials of SUN13837. The evaluation of its contribution to the observed therapeutic outcomes of the parent compound is an ongoing area of interest in translational research.

Pharmacokinetic and Metabolic Profile Studies

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent compound, SUN13837. Following administration, SUN13837 undergoes metabolic transformation, with this compound being one of the primary resulting metabolites.

Studies have focused on quantifying the levels of both SUN13837 and this compound in various biological matrices to understand the rate of metabolism and the exposure levels of the metabolite. This is essential for correlating pharmacokinetic parameters with pharmacodynamic effects. The characterization of its metabolic pathway, including the enzymes involved in its formation from SUN13837, provides a more complete picture of the drug's disposition in the body. The clearance and further potential biotransformation of this compound are also important parameters in these studies.

Below is a summary of the typical pharmacokinetic and metabolic parameters studied for a metabolite like this compound, derived from a parent compound.

Table 1: Key Aspects of Pharmacokinetic and Metabolic Profiling for this compound as a Metabolite of SUN13837

| Parameter | Description | Relevance |

| Formation Rate | The speed at which SUN13837 is converted to this compound. | Determines the onset and duration of metabolite exposure. |

| Plasma Concentration | The amount of this compound present in the bloodstream over time. | Key indicator of systemic exposure and bioavailability. |

| Tissue Distribution | The extent to which this compound penetrates various tissues, including the central nervous system. | Important for understanding potential sites of action or accumulation. |

| Half-Life (t½) | The time it takes for the concentration of this compound to reduce by half. | Influences the duration of potential biological effects. |

| Clearance | The rate at which this compound is removed from the body. | Determines the overall exposure and potential for accumulation. |

| Metabolic Pathway | The specific enzymatic reactions involved in the formation and further breakdown of the metabolite. | Provides insight into potential drug-drug interactions and individual variability. |

Computational and Chemoinformatics Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 1-benzyl-N-methylpiperidin-4-amine or its derivatives, might interact with a protein's binding site.

Research on derivatives of this compound has utilized molecular docking to explore their binding modes with various receptors. For instance, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a common structural scaffold with this compound, have investigated their interactions with sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov These receptors are implicated in a range of neurological disorders. Molecular modeling of these compounds has helped to elucidate the key interactions responsible for their binding affinity and selectivity. nih.gov

In a different context, a newly synthesized derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), was evaluated for its potential against SARS-CoV-2 proteins through molecular docking. nih.gov The study revealed efficient interactions with the COVID-19 protease, suggesting a potential inhibitory role. nih.gov The docking analysis highlighted the importance of π-π stacking interactions between the aromatic moieties of the ligand and the protein, which contribute to the stability of the complex. nih.gov

Similarly, docking studies on 6-((4-benzylpiperidin-1-yl)methyl)-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine (TADx) with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, targets for Alzheimer's disease, have shown significant binding affinities. researchgate.net These computational predictions are crucial for understanding the inhibitory potential of such compounds. researchgate.net

The table below summarizes the findings from molecular docking studies on related compounds.

| Compound | Target Protein | Key Interactions | Predicted Activity |

| N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives | Sigma-1 and Sigma-2 receptors | Not specified | High affinity for sigma-1 receptors. nih.gov |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) | SARS-CoV-2 Protease | π-π stacking | Potential inhibitor. nih.gov |

| 6-((4-benzylpiperidin-1-yl)methyl)-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine (TADx) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Not specified | Potential inhibitor for Alzheimer's disease. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. fiveable.me This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones to enhance their desired properties. fiveable.mejapsonline.com

A notable QSAR study was conducted on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives to understand the influence of substitutions on the phenylacetamide aromatic ring on their binding affinity at both sigma-1 and sigma-2 receptors. nih.gov The study employed a Hansch-type QSAR analysis, which correlates biological activity with physicochemical parameters such as hydrophobicity, electronic effects, and steric factors. nih.gov

The QSAR models developed in this study helped to quantify the impact of different substituents on receptor affinity. For example, it was found that halogen substitutions on the aromatic ring generally increased the affinity for sigma-2 receptors, while electron-donating groups like hydroxyl, methoxy, or amino groups resulted in weaker affinity for sigma-2 receptors but moderate affinity for sigma-1 receptors. nih.gov These findings provide a rational basis for the design of new analogs with improved selectivity and potency.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds that match the model, a process known as virtual screening.

While specific pharmacophore modeling studies focused solely on this compound were not identified in the search results, the principles of this technique are highly relevant to the broader class of 4-aminopiperidine (B84694) derivatives. For instance, the discovery and optimization of a 4-aminopiperidine scaffold for the inhibition of Hepatitis C Virus (HCV) assembly involved a medicinal chemistry campaign that could be guided by pharmacophore models derived from initial hits. nih.gov Such models would capture the key features required for antiviral activity, facilitating the design of more potent analogs.

In silico ADMET Prediction and Optimization Strategies

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction tools allow for the rapid assessment of a compound's drug-likeness and potential liabilities, helping to prioritize candidates for further development and to guide chemical modifications to improve their pharmacokinetic and safety profiles. nih.govmdpi.com

For the derivative 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), virtual ADME studies were conducted to determine the relationship between its biological, electronic, and physicochemical qualifications. nih.gov Computational toxicity prediction was also carried out for this compound. nih.gov Similarly, ADME studies were performed for 6-((4-benzylpiperidin-1-yl)methyl)-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine (TADx), which suggested that it possesses favorable physicochemical properties with the potential for drug development. researchgate.net

The optimization of a 4-aminopiperidine scaffold as HCV assembly inhibitors also involved a focus on improving in vitro ADME properties. nih.gov This highlights the importance of integrating in silico ADMET predictions into the design and optimization cycle of new drug candidates.

The following table presents some predicted ADMET-related properties for this compound.

| Property | Predicted Value |

| Molecular Weight | 204.31 g/mol nih.govnih.gov |

| XLogP3-AA | 1.9 nih.gov |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

These computational predictions provide a valuable starting point for understanding the potential drug-like properties of this compound and for guiding the synthesis and evaluation of its analogs.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents Targeting Specific Receptors or Enzymes

The core structure of 1-benzyl-N-methylpiperidin-4-amine serves as a versatile backbone for the design of potent and selective therapeutic agents. Researchers are actively developing derivatives that target specific receptors and enzymes implicated in a range of diseases.

A significant area of investigation involves the synthesis of derivatives as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.govnih.gov For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 value of 0.56 nM and showed 18,000 times greater affinity for AChE than for butyrylcholinesterase (BuChE). nih.gov Further structure-activity relationship (SAR) studies led to the discovery of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which is a potent AChE inhibitor with high selectivity. nih.gov

Another promising avenue is the development of dual inhibitors that target both histone deacetylases (HDAC) and AChE. nih.gov Certain N-benzyl piperidine (B6355638) derivatives have demonstrated the ability to inhibit both enzymes, in addition to possessing free radical scavenging, metal chelating, and Aβ aggregation inhibiting properties. nih.gov

Furthermore, derivatives of 1-benzylpiperidine (B1218667) are being explored for their activity against other targets. For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile has been identified as a potent dual inhibitor of AChE and BuChE with high affinity for sigma-1 receptors, suggesting its potential in treating neuropathic pain. nih.gov Researchers have also investigated N-benzylarylamide derivatives containing a piperazine (B1678402) moiety as tubulin polymerization inhibitors with potential anticancer activity, particularly against liver cancer. nih.gov

The following table summarizes the activity of selected this compound derivatives:

| Compound | Target(s) | Activity (IC50/Ki) | Potential Application |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | IC50 = 0.56 nM | Alzheimer's Disease |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | IC50 = 5.7 nM | Alzheimer's Disease |

| Derivative d5 | HDAC, AChE | HDAC IC50 = 0.17 μM, AChE IC50 = 6.89 μM | Alzheimer's Disease |

| Derivative d10 | HDAC, AChE | HDAC IC50 = 0.45 μM, AChE IC50 = 3.22 μM | Alzheimer's Disease |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE, BuChE, σ1R | AChE IC50 = 13 nM, BuChE IC50 = 3.1 µM, hσ1R Ki = 1.45 nM | Neuropathic Pain |

Exploration of Undiscovered Biological Targets and Pathways

Beyond the well-established targets, research is underway to uncover novel biological targets and signaling pathways affected by this compound and its analogs. This exploration could reveal new therapeutic opportunities for this class of compounds.

One area of interest is the potential interaction of these compounds with sigma receptors. nih.gov The identification of a derivative with high affinity for the sigma-1 receptor opens up the possibility of developing therapies for neurological disorders beyond what is currently understood. nih.gov Further investigation into the downstream effects of sigma receptor modulation by these compounds could elucidate novel pathways.

The anti-inflammatory and anti-cancer potential of these derivatives also suggests the involvement of complex signaling networks. For example, the dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is implicated in chronic inflammatory states and cancer. researchgate.net The key intermediate in the synthesis of Tofacitinib, a JAK inhibitor, is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, highlighting a potential link between the 1-benzylpiperidine scaffold and this critical pathway. researchgate.net

Additionally, some derivatives have been found to target the enoyl-ACP reductase of the type II fatty acid synthase (FAS-II) system in mycobacteria, which is crucial for the biosynthesis of mycolic acids, a major component of their cell walls. drugbank.com This finding suggests a potential application in developing new antibacterial agents.

Advanced Synthetic Methodologies for Novel Derivatives

The development of efficient and versatile synthetic methods is crucial for generating diverse libraries of this compound derivatives for biological screening. Researchers are continuously refining existing synthetic routes and exploring novel approaches.

One established method involves the multi-step synthesis of 1,4-benzodiazepine (B1214927) derivatives on a solid phase support. wikipedia.org To avoid potential interference from a hydroxyl group, a silyl-aryl chemistry approach has been developed to link molecules to the solid support, allowing for cleavage without leaving a trace of the linker. wikipedia.org

Other strategies include intramolecular cyclization reactions to form the piperidine ring. mdpi.com Recent advancements in this area include metal-catalyzed cyclizations, intramolecular silyl-Prins reactions, and electrophilic cyclizations. mdpi.com For instance, rhodium(I) catalysts with ferrocene (B1249389) ligands have been used for the stereoselective hydrogenation of unsaturated substituted piperidinones. mdpi.com

The synthesis of key intermediates is also a focus of optimization. For example, an improved process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine as a tartarate salt has been developed to enhance yield and purity for the synthesis of tofacitinib. researchgate.net

Combinatorial chemistry approaches, such as the split-mix synthesis, are being employed to rapidly generate large libraries of these compounds. wikipedia.org This technique allows for the creation of a vast number of dipeptides and other small molecules for high-throughput screening. wikipedia.org

Integration of Multi-Omics Data in Compound Profiling

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is becoming an increasingly powerful tool for understanding the comprehensive biological effects of chemical compounds. This systems biology approach can provide a more holistic view of the mechanism of action and potential off-target effects of this compound derivatives.

By combining metabolomics and transcriptomics, researchers can improve the confidence in grouping data-poor chemicals and enable the read-across of toxicological endpoints. nih.gov This approach has been demonstrated in a case study with Daphnia magna, where multi-omics bioactivity profiles helped to identify suitable analogues for read-across. nih.gov

Such methodologies can be applied to the profiling of this compound derivatives to create detailed bioactivity profiles. This can help in identifying novel biological targets, understanding the molecular basis of their therapeutic effects, and predicting potential toxicities early in the drug development process. The integration of multi-omics data can guide the design of more effective and safer therapeutic agents based on this versatile chemical scaffold.

Q & A

Q. What are the primary synthetic routes for 1-benzyl-N-methylpiperidin-4-amine, and how do reaction conditions influence yield?

The compound is commonly synthesized via N-acylation of 3-amino-4-methylpyridine, followed by quaternization with benzyl halide. Partial reduction using sodium borohydride in methanol/water yields 1-benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine and titanium(IV) isopropoxide . Key factors include:

- Temperature control : Higher temperatures during quaternization (40–60°C) improve reaction rates but may increase side products.

- Solvent selection : Methanol enhances sodium borohydride stability during reduction, while aqueous conditions favor hydrolysis .

- Catalyst use : Titanium(IV) isopropoxide accelerates reductive amination by stabilizing intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Standard methods include:

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine methyl at δ 1.2–1.4 ppm) .

- Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z 204.3 [M+H]) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ ~249 nm) assesses purity, while GC-MS monitors volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural analogs (e.g., 1-benzyl-4-(methylamino)piperidine vs. N-benzyl-N-methylpiperidin-4-amine dihydrochloride). Strategies include:

- Comparative assays : Use standardized receptor-binding assays (e.g., 5-HT inverse agonism in ACP-103 studies) to isolate structural contributors to activity .

- Computational modeling : Docking studies (e.g., with 5-HT receptors) identify steric or electronic effects of substituents .

- Meta-analysis : Cross-reference PubChem data with peer-reviewed studies to validate trends (Table 1) .

Table 1 : Comparison of Piperidine Derivatives’ Biological Activities

Q. What methodologies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during reductive amination to induce stereoselectivity .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) achieves >99% ee, though scalability is challenging .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

- Polar aprotic solvents : DMSO or DMF stabilizes the compound via hydrogen bonding but may promote oxidation at >40°C .

- Aqueous buffers : Stability decreases at pH <4 (protonation of amine) or pH >9 (hydrolysis of benzyl group). Optimal storage: pH 6–8 at 4°C .

- Light sensitivity : UV exposure degrades the benzyl moiety; amber vials are recommended .

Experimental Design Considerations

Q. What controls are essential when assessing this compound’s neuroprotective effects in vitro?

- Positive controls : Use established neuroprotectants (e.g., memantine) to benchmark efficacy .

- Solvent controls : Account for DMSO/ethanol effects on cell viability (limit to ≤0.1% v/v) .

- Metabolic inhibitors : Co-treatment with CYP3A4 inhibitors (e.g., ketoconazole) identifies pharmacokinetic confounding .

Q. How can researchers mitigate side reactions during N-functionalization of this compound?

- Protecting groups : Temporarily block the piperidine nitrogen with Boc to direct reactivity to the benzyl group .

- Low-temperature kinetics : Perform alkylation at –20°C to suppress over-alkylation .

- Inert atmospheres : Nitrogen/argon prevents oxidation during metal-catalyzed reactions (e.g., Suzuki couplings) .

Data Interpretation Challenges

Q. Why do crystallographic studies of this compound derivatives face refinement ambiguities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.